Journal Name:Food Science & Nutrition
Journal ISSN:2048-7177
IF:3.553
Journal Website:https://onlinelibrary.wiley.com/journal/20487177
Year of Origin:0
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:281
Publishing Cycle:
OA or Not:Yes
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-06-23 , DOI:
10.1016/j.bse.2023.104670
Phytochemical investigation on the stems of Alstonia scholaris (L.) R. Br. led to the isolation and identification of 30 natural products, including sixteen alkaloids (1–16), nine triterpenoids (17–25), two phenols (26–27), and three lignans (28–30). Their structures were established by comprehensive spectroscopic analyses together with the comparison with reported data. Compound 1 was a new indole alkaloid. Compound 24 was firstly isolated from Apocynaceae family, compounds 22–23 and 26–30 were obtained from the genus Alstonia for the first time, and this is the first report of the presence of 11 and 16 in A. scholaris. The chemotaxonomic significance of these isolated compounds was also discussed.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.bse.2023.104705
The present work was undertaken to investigate chemical constituents and chemotaxonomic significance from Strophioblachia fimbricalyx. As a result, thirteen phenylpropanoids were isolated, including six lignans (1−6), four coumarins (7−10) and three phenylpropanoid glycosides (11−13). Their structures were identified by spectroscopic analyses and comparison with literature data. The lignans presented different structural types, such as benzofuran, furofuran, biphenyl and hybrid lignans, which were first reported from the genus Strophioblachia. This work expanded the knowledge of the chemical diversity of the genus, and the chemotaxonomic significance of these phenylpropanoids was discussed herein.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.bse.2023.104685
Phytochemical study on the stem of Dipterocarpus semivestitus led to the identification of a new oligostilbene, Z-cis-cis-miyabenol C (9), ten oligostilbenes (1–8, 11–12) and one coumarin (10). Nine oligostilbenes and coumarin were isolated through various separation techniques while hopeaphenol (11) and hemsleyanol D (12) were identified via LC-MS/MS dereplication strategy. The chemical structures of the isolated compounds were elucidated based on NMR and mass spectroscopic data, and further supported by comparison with previously literature values. This is the first report on the isolation of compounds 2, 5–6, 8–10 from D. semivestitus. The chemotaxonomic significance of the identified compounds is discussed.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.bse.2023.104668
Eleven compounds including seven triterpenoids (1–6, 8), one steroid compound (7), two β-carbolines (9–10) and an indole (11) were isolated from the leaves of Ailanthus altissima (Mill.) Swingle. The structures of these compounds were elucidated by extensive spectroscopic methods and comparison with literature data. Among them, six compounds (1, 2, 3, 6, 7, and 11) were isolated from Simaroubaceae for the first time. A compounds-families network was constructed and the chemotaxonomic significance of these compounds was discussed.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.bse.2023.104689
Abstract not available
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-05-13 , DOI:
10.1016/j.bse.2023.104661
In Ayurveda, Curcuma caesia Roxb. (Zingiberaceae) plants are used as medicines and nutritional supplements. Because of its variety of phytochemicals and beneficial nutritional properties, the native flora species C. caesia has been subjected to current research work. This study performed a preliminary phytochemical screening, physicochemical studies, proximate analysis, and element identification in C. caesia rhizomes using standard techniques. Preliminary phytochemical screening revealed that plants have a variety of secondary metabolites like curcumine, coumarin, carbohydrates, and phenol present in each extract. The findings proved that C. caesia has a greater ratio of crude protein, crude fiber, crude fat, and carbohydrates. The results also revealed a rich supply of mineral elements, including Fe, K, Co, Na, Ca, Mg, P, and Al, which emphasized its good nutritional value. This research would help to identify and formulate pharmaceutical medications as well as quality control aspects.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-03-14 , DOI:
10.1016/j.bse.2023.104636
The phytochemical investigation of the leaves of hardy kiwifruit (Actinidia arguta) using various chromatographic techniques resulted in the isolation of three phenyldilactones. Using spectral analysis, the structures of isolated compounds were assigned as maysedilactone A (1) and maysedilactone B (3) together with a new phenyldilactone, named maysedilactone B (2). The isolated compounds showed antioxidant and α-glucosidase inhibitory activity. To our best of knowledge, phenyldilactones were first reported from the Actinidiaceae family.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-04-29 , DOI:
10.1016/j.bse.2023.104649
A phytochemical study on the aerial parts of Diplopterygium chinense (Rosenstock) De Vol yielded fifteen compounds consisting of five steroids (1–3, 8, and 9), two diterpenoids (4 and 5), two triterpenoids (6 and 7), three flavone glycosides (10, 11, and 13), and three flavonol glycosides (12, 14, and 15). Their structures were identified according to NMR, MS, ORD, and CD data. This is the first study on the chemical constituents of D. chinense. Compounds 1–4, 6–8, 11, 12, 14, and 15 were first found from the genus Diplopterygium, while compounds 7, 11, 14, and 15 were first reported from the family Gleicheniaceae. Furthermore, the chemotaxonomic significance of these compounds was discussed.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-05-12 , DOI:
10.1016/j.bse.2023.104651
Domestication reduces genetic population variation and changes resource allocation from defense to growth. As an indirect effect of plant domestication, the intraspecific variability of herbivore-induced plant volatiles (HIPV) has changed, modifying the odor of cultivated individuals compared to their wild relatives. Inter-individual variation in HIPV may constrain the use of chemical information for host location for insect herbivores or prey for insect predators. As HIPV are frequently considered a non-expensive indirect defense, domestication would probably not affect the correlation between constitutive and induced volatile emission. We tested the hypothesis that plant status, either cultivated or wild, determines the inter-individual variation of HIPV and the correlation between the constitutive and induced emissions amount. We used a before and after experimental approach to control for variation among individuals in constitutive emissions. We analyzed the variability of the induced response (the fold-change in concentration) and the variability in the volatile organic compounds (VOCs) constitutive and the induced emissions (before and after damage emission) of wild and cultivated tomato accessions (Solanum lycopersicum L.) attacked by nymphs of a tomato pest, the psyllid Bactericera cockerelli (Sulc.) (Hemiptera); we examined the variability of VOCs emission (odor intensity) and odor aroma (the VOCs blend's composition). The volatile constitutive emissions of cultivated accessions were more diverse and had higher inter-individual variation than wild accessions, while the induced emission variation was the same for wild and cultivated plants. We hypothesized that such variability is not a quality signal for herbivores and their natural enemies. The possible causes and ecological consequences of variation of volatile emission due to wild or cultivated status are discussed.
Food Science & Nutrition ( IF 3.553 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.bse.2023.104680
Annona dolabripetala Raddi is an endemic native Brazilian tree. The featured species was chosen as part of a research project aiming at expanding the phytochemical knowledge of Atlantic Forest species occurring in the Northern Region of the Rio de Janeiro State. The isolation of the major compounds was achieved by fractionation followed by chromatographic techniques, and structural identification was based on NMR spectroscopic data, mass spectrometry, and by comparison with literature data. The second research objective was the evaluation of the biological potential of the extract and leaf fractions, with especial regard to their antineoplastic, antinociceptive and anti-inflammatory activities. As a result of this study, 23 compounds were identified/isolated. Compounds were identified as fatty acids, esters, ketones and steroids based on GC-MS data and comparison with the NIST mass spectral library. Six glycoside flavonoids and the alkaloid liriodenine were confirmed by structure elucidation. Liriodenine is considered a chemotaxonomic marker of the Annonaceae family. The leaves flavonoid fraction showed moderate cytotoxic activity with EC50 44.65 ± 1.12 μg/mL in the MTT assay carried on using U937 histiocytic lymphoma cells. In vivo antinociceptive activity was evaluated in mice models. The crude extract and the ethyl acetate fractions were effective in reducing the number of abdominal writhes induced by acetic acid by 66.61% and 63.46%, respectively. In the immersion model of tail in hot water, the fraction in chloroform presented greater significant effect. In vivo anti-inflammatory experiments, the crude extract significantly reduced carrageenan-induced paw oedema by 70.7%. The results achieved contribute to expand the chemical knowledge of the Annonaceae family, and highlight the promising antinociceptive, anti-inflammatory and antineoplastic effects of A. dolabripetala, herein described for the first time.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.60 | 15 | Science Citation Index Expanded | Not |
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